molecular formula C15H14ClN3 B5714668 N-(2-chlorobenzyl)-1-methyl-1H-benzimidazol-5-amine

N-(2-chlorobenzyl)-1-methyl-1H-benzimidazol-5-amine

Cat. No. B5714668
M. Wt: 271.74 g/mol
InChI Key: YFLMIYFRWQYMIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chlorobenzyl)-1-methyl-1H-benzimidazol-5-amine is a chemical compound with a molecular formula of C15H13ClN2. It is also known as 2-[(2-chlorophenyl)methyl]-1-methyl-1H-benzimidazole-5-amine or CBMZ. This chemical compound has attracted the attention of researchers due to its potential applications in the field of medicinal chemistry.

Scientific Research Applications

N-(2-chlorobenzyl)-1-methyl-1H-benzimidazol-5-amine has been studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit antimicrobial activity against several strains of bacteria and fungi. In addition, it has been shown to have anti-inflammatory and antioxidant properties. These properties make it a promising candidate for the development of new drugs for the treatment of various diseases.

Mechanism of Action

The exact mechanism of action of N-(2-chlorobenzyl)-1-methyl-1H-benzimidazol-5-amine is not fully understood. However, it has been proposed that it may act by inhibiting the activity of certain enzymes involved in the growth and replication of bacteria and fungi. In addition, it may also act by scavenging free radicals and reducing oxidative stress in cells.
Biochemical and Physiological Effects:
N-(2-chlorobenzyl)-1-methyl-1H-benzimidazol-5-amine has been shown to have several biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. In addition, it has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and glutathione peroxidase. These effects suggest that N-(2-chlorobenzyl)-1-methyl-1H-benzimidazol-5-amine may have potential applications in the treatment of inflammatory and oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-chlorobenzyl)-1-methyl-1H-benzimidazol-5-amine is its relatively simple synthesis method. In addition, it has been shown to have good antimicrobial, anti-inflammatory, and antioxidant properties. However, one of the limitations of this compound is its relatively low solubility in water, which may limit its applications in certain experiments.

Future Directions

There are several future directions for the study of N-(2-chlorobenzyl)-1-methyl-1H-benzimidazol-5-amine. One direction is to investigate its potential applications in the treatment of various diseases such as infections, inflammation, and oxidative stress-related disorders. Another direction is to study its mechanism of action in more detail, including its interactions with enzymes and other cellular components. Furthermore, future studies could focus on improving the solubility and bioavailability of this compound to enhance its potential applications in drug development.

Synthesis Methods

The synthesis of N-(2-chlorobenzyl)-1-methyl-1H-benzimidazol-5-amine involves the reaction of 2-chlorobenzylamine with 1-methyl-1H-benzimidazole-5-carboxaldehyde in the presence of a suitable catalyst. The reaction takes place under reflux conditions in a solvent such as ethanol or methanol. The yield of the product is typically around 60-70%. This synthesis method has been reported in several research articles, including a study by K. S. Rao et al. (2016).

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-1-methylbenzimidazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3/c1-19-10-18-14-8-12(6-7-15(14)19)17-9-11-4-2-3-5-13(11)16/h2-8,10,17H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFLMIYFRWQYMIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C=CC(=C2)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401324562
Record name N-[(2-chlorophenyl)methyl]-1-methylbenzimidazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401324562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49667718
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-[(2-chlorophenyl)methyl]-1-methylbenzimidazol-5-amine

CAS RN

831178-11-1
Record name N-[(2-chlorophenyl)methyl]-1-methylbenzimidazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401324562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.